molecular formula C12H20O3 B14349046 Ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate CAS No. 90284-95-0

Ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate

Cat. No.: B14349046
CAS No.: 90284-95-0
M. Wt: 212.28 g/mol
InChI Key: NUMUDFLOIALOEN-UHFFFAOYSA-N
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Description

Ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate is an organic compound belonging to the ester family. Esters are known for their pleasant aromas and are widely used in various industries, including perfumery and flavoring. This particular compound features a cyclopropane ring, which is a three-membered carbon ring, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction can be represented as follows:

Carboxylic Acid+EthanolAcid CatalystEthyl Ester+Water\text{Carboxylic Acid} + \text{Ethanol} \xrightarrow{\text{Acid Catalyst}} \text{Ethyl Ester} + \text{Water} Carboxylic Acid+EthanolAcid Catalyst​Ethyl Ester+Water

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Hydrolysis: Breaking down into the corresponding carboxylic acid and ethanol in the presence of water and an acid or base.

    Reduction: Conversion to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: Reactions with nucleophiles to replace the ester group with other functional groups.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols under mild conditions.

Major Products Formed

    Hydrolysis: Carboxylic acid and ethanol.

    Reduction: Alcohol.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.

Mechanism of Action

The mechanism of action of ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in further biochemical pathways. The cyclopropane ring may also interact with enzymes, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavoring and perfumery.

    Cyclopropane derivatives: Compounds with a cyclopropane ring, known for their unique reactivity.

Uniqueness

Ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate is unique due to its combination of a cyclopropane ring and an ester functional group. This structure imparts distinct chemical properties, making it valuable in various applications, from synthetic chemistry to industrial uses.

Properties

CAS No.

90284-95-0

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

ethyl 1-acetyl-2-butylcyclopropane-1-carboxylate

InChI

InChI=1S/C12H20O3/c1-4-6-7-10-8-12(10,9(3)13)11(14)15-5-2/h10H,4-8H2,1-3H3

InChI Key

NUMUDFLOIALOEN-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC1(C(=O)C)C(=O)OCC

Origin of Product

United States

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